Cas no 35523-91-2 (Benzene, 1-azido-2,4-dimethyl-)

Benzene, 1-azido-2,4-dimethyl-, is a specialized aromatic compound featuring an azido functional group at the 1-position and methyl substituents at the 2- and 4-positions. This structure imparts reactivity suitable for click chemistry applications, particularly in Huisgen cycloadditions, enabling efficient conjugation with alkynes. The electron-donating methyl groups enhance stability while influencing the compound's electronic properties. Its well-defined molecular architecture makes it valuable in synthetic organic chemistry, pharmaceuticals, and materials science, where precise functionalization is required. Careful handling is advised due to the potential instability of the azido moiety under certain conditions. The compound is typically utilized in controlled environments for targeted synthesis.
Benzene, 1-azido-2,4-dimethyl- structure
35523-91-2 structure
Product Name:Benzene, 1-azido-2,4-dimethyl-
CAS No:35523-91-2
MF:C8H9N3
MW:147.177160978317
CID:1471229
PubChem ID:21162861
Update Time:2025-05-23

Benzene, 1-azido-2,4-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-azido-2,4-dimethyl-
    • 2,4-dimethylphenyl azide
    • EN300-271753
    • 35523-91-2
    • 1-AZIDO-2,4-DIMETHYLBENZENE
    • AKOS009325772
    • ALBB-032805
    • LS-12258
    • Inchi: 1S/C8H9N3/c1-6-3-4-8(10-11-9)7(2)5-6/h3-5H,1-2H3
    • InChI Key: DWVGFQDASGUNIB-UHFFFAOYSA-N
    • SMILES: N(C1=CC=C(C)C=C1C)=[N+]=[N-]

Computed Properties

  • Exact Mass: 147.07977
  • Monoisotopic Mass: 147.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 14.4Ų

Experimental Properties

  • PSA: 48.76

Benzene, 1-azido-2,4-dimethyl- Pricemore >>

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Additional information on Benzene, 1-azido-2,4-dimethyl-

Benzene, 1-Azido-2,4-Dimethyl: A Comprehensive Overview

Benzene, 1-azido-2,4-dimethyl, also known by its CAS number 35523-91-2, is a compound of significant interest in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines the aromaticity of benzene with the reactivity of an azide group and the steric effects introduced by the two methyl substituents. The presence of the azide group (-N3) at the 1-position and methyl groups at the 2 and 4 positions makes this compound a valuable building block in organic synthesis and materials engineering.

The synthesis of Benzene, 1-azido-2,4-dimethyl typically involves a combination of nucleophilic aromatic substitution and azide introduction techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the need for harsh reaction conditions. For instance, researchers have employed transition metal catalysts to facilitate the substitution reactions, leading to higher yields and better control over the product's purity.

The physical properties of this compound are influenced by its molecular structure. The azide group contributes to its reactivity, while the methyl substituents affect its solubility and thermal stability. Experimental studies have shown that Benzene, 1-azido-2,4-dimethyl has a melting point of approximately 85°C and is sparingly soluble in common organic solvents such as dichloromethane and diethyl ether. Its UV-vis spectrum exhibits characteristic absorption bands due to the conjugated π-system of the benzene ring.

In terms of applications, this compound finds utility in several areas. In materials science, it serves as a precursor for the synthesis of advanced polymers and cross-linked materials. The azide group can undergo click chemistry reactions, such as the Huisgen cycloaddition with alkyne groups, to form robust triazole linkages. This property has been exploited in the development of self-healing polymers and stimuli-responsive materials.

Recent research has also highlighted its potential in drug delivery systems. The azide group can be functionalized to target specific biomolecules or cells, making it a promising candidate for targeted drug delivery. Additionally, studies have explored its use in sensors for detecting harmful gases such as nitrogen dioxide (NO2) due to its sensitivity to environmental changes.

The environmental impact of Benzene, 1-azido-2,4-dimethyl has also been a subject of investigation. Researchers have assessed its biodegradability under various conditions and found that it exhibits moderate persistence in aqueous environments. Efforts are ongoing to develop eco-friendly degradation pathways for this compound to minimize its ecological footprint.

In conclusion, Benzene, 1-azido-2,4-dimethyl is a versatile compound with a wide range of applications across multiple disciplines. Its unique combination of aromaticity and reactivity makes it an invaluable tool in organic synthesis and materials science. As research continues to uncover new properties and applications for this compound, it is expected to play an increasingly important role in both academic and industrial settings.

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